molecular formula C17H13N5O5S B4575295 METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE

METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE

Cat. No.: B4575295
M. Wt: 399.4 g/mol
InChI Key: OXBJDDRBCPSWKC-UHFFFAOYSA-N
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Description

METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is a complex organic compound that features a tetrazole ring, a nitrophenyl group, and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile under acidic conditions.

    Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of an aromatic compound.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with an appropriate electrophile.

    Esterification: The final step involves esterification to introduce the benzoate ester group.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE can undergo various chemical reactions:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and acids or bases for hydrolysis.

Scientific Research Applications

METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of nitro and sulfanyl groups on biological systems.

    Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo redox reactions, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar compounds include:

    METHYL 4-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE: This compound has a chlorophenyl group instead of a nitrophenyl group, which may alter its reactivity and applications.

    METHYL 4-(5-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE: The methoxy group can influence the compound’s electronic properties and interactions.

    METHYL 4-(5-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE: The methyl group can affect the compound’s steric and electronic characteristics.

These comparisons highlight the unique aspects of METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE, such as its nitrophenyl group, which can participate in specific redox reactions and interactions.

Properties

IUPAC Name

methyl 4-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O5S/c1-27-16(24)12-4-6-13(7-5-12)21-17(18-19-20-21)28-10-15(23)11-2-8-14(9-3-11)22(25)26/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBJDDRBCPSWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE

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